(6-chloro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone
Description
This compound features a benzo[b][1,4]thiazine dioxide core substituted with a 3-fluoro-4-methylphenyl group at position 4, a chlorine atom at position 6, and a piperidin-1-yl methanone moiety at position 2. The piperidine ring may influence pharmacokinetic properties, such as metabolic stability and membrane permeability.
Properties
IUPAC Name |
[6-chloro-4-(3-fluoro-4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O3S/c1-14-5-7-16(12-17(14)23)25-13-20(21(26)24-9-3-2-4-10-24)29(27,28)19-8-6-15(22)11-18(19)25/h5-8,11-13H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKHHAYEQDROLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCCC4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(6-chloro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone is a synthetic compound belonging to the class of benzothiazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound based on diverse scientific literature.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 434.9 g/mol. The structure features a chloro group, a fluoro group, and a piperidinyl moiety, which may influence its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, potentially including enzymes and receptors involved in various signaling pathways. The presence of halogen atoms (chlorine and fluorine) may enhance the compound's metabolic stability and binding affinity to these targets.
Antitumor Activity
Recent studies have indicated that benzothiazine derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and modulation of cell cycle progression.
| Compound | IC50 (nM) | Cancer Cell Line | Mechanism |
|---|---|---|---|
| Compound A | 50 | SJSA-1 | Apoptosis |
| Compound B | 30 | HeLa | Cell Cycle Arrest |
Neurological Activity
Benzothiazine derivatives are also being investigated for their nootropic effects. They act as positive allosteric modulators of the AMPA receptor, which is crucial for synaptic plasticity and memory formation. The compound’s ability to enhance neurotransmitter levels in the brain suggests potential applications in treating cognitive disorders.
Case Studies
Several case studies have explored the pharmacological effects of related compounds:
- Case Study 1 : A study on a related benzothiazine derivative demonstrated significant neuroprotective effects in animal models of Alzheimer's disease. The compound improved cognitive function and reduced amyloid plaque formation.
- Case Study 2 : In vitro experiments showed that another derivative exhibited potent inhibition of tumor growth in breast cancer cell lines by inducing apoptosis through caspase activation.
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively characterized; however, studies on similar compounds suggest that modifications in their structure can lead to improved bioavailability and metabolic stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
| Compound Name/Structure | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Modifications | Potential Implications |
|---|---|---|---|---|
| Target: (6-Chloro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone | C₂₁H₂₀ClFN₂O₃S* | ~434.91 | 3-Fluoro-4-methylphenyl, piperidine methanone, Cl at position 6 | Enhanced lipophilicity from methyl group; potential steric hindrance at phenyl ring. |
| Analog 1: 6-Chloro-4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | C₂₀H₁₈ClFN₂O₃S | 420.88 | 3-Fluorophenyl (lacks methyl group) | Reduced lipophilicity compared to target; may exhibit lower cellular uptake. |
| Analog 2: (6-(4-Chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidin-4-yl)(piperazin-1-yl)methanone | C₁₇H₁₅ClF₃N₅O | 421.78 | Trifluoromethyl group, pyrimidine core, piperazine | Increased metabolic stability due to CF₃; piperazine may enhance solubility but reduce blood-brain barrier penetration. |
| Analog 3: (3-Chloro-4-fluorophenyl){4-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]piperazin-1-yl}methanone | C₂₄H₂₁ClFN₅O₂S | 513.97 | Pyrazolo-thiazole core, methoxyphenyl, piperazine | Methoxy group may improve solubility; pyrazolo-thiazole could enhance target affinity in kinase inhibitors. |
| Analog 4: (6-(4-Fluoro-3-methylphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)methanone | C₂₇H₂₅F₄N₃O | 507.51 | Tetrahydroimidazo-pyridine core, trifluoromethylphenyl | CF₃ group increases electronegativity; imidazo-pyridine may improve CNS penetration. |
*Estimated based on the addition of a methyl group to the molecular formula in .
Key Observations
Core Heterocycle Variations: The benzo[b][1,4]thiazine dioxide core in the target compound (vs. pyrimidine in or pyrazolo-thiazole in ) influences electronic properties and binding interactions. Pyrimidine and imidazo-pyridine cores () may offer greater metabolic stability due to reduced susceptibility to oxidative metabolism.
Substituent Effects: The 3-fluoro-4-methylphenyl group in the target compound introduces both lipophilicity (methyl) and electronic effects (fluoro), which could enhance membrane permeability and target affinity compared to the 3-fluorophenyl analog .
Amine Component Differences :
- Piperidine (target) vs. piperazine (): Piperazine’s additional nitrogen atom increases basicity and solubility but may reduce CNS penetration due to higher polarity. Piperidine’s lower polarity could favor blood-brain barrier crossing .
Biological Activity Insights: While specific data for the target compound are lacking, analogs with trifluoromethyl or methoxy groups () show relevance in kinase inhibition and antimicrobial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
